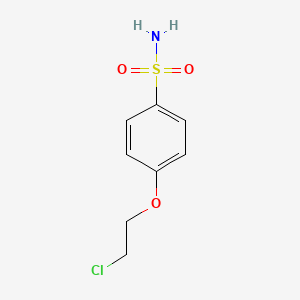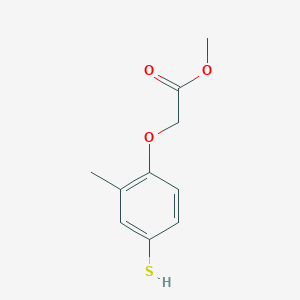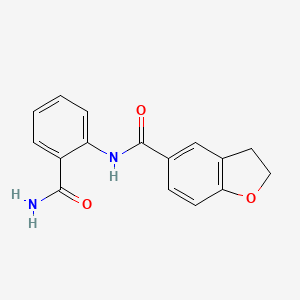
N-decylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-decylpiperidine is an organic compound that belongs to the class of piperidines, which are heterocyclic amines. This compound features a piperidine ring substituted with a decyl group at the nitrogen atom. Piperidines are known for their presence in various natural products and pharmaceuticals, making them significant in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-decylpiperidine can be synthesized through several methods. One common approach involves the alkylation of piperidine with decyl halides under basic conditions. The reaction typically proceeds as follows:
Alkylation Reaction: Piperidine is reacted with decyl bromide or decyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Hydrogenation: Another method involves the hydrogenation of N-decylpyridine using a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-decylpiperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-decylpiperidone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield secondary amines or primary amines depending on the reducing agent used.
Substitution: this compound can participate in nucleophilic substitution reactions where the decyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, aryl halides, in the presence of a base
Major Products Formed
Oxidation: N-decylpiperidone
Reduction: Secondary amines, primary amines
Substitution: Various substituted piperidines
Applications De Recherche Scientifique
N-decylpiperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperidine derivatives, including this compound, are explored for their pharmacological properties. They are investigated for their potential use in developing new drugs.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for various functional materials.
Mécanisme D'action
The mechanism of action of N-decylpiperidine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, piperidine derivatives are known to inhibit certain enzymes, affecting cellular processes like signal transduction and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: The parent compound of N-decylpiperidine, widely used in organic synthesis and pharmaceuticals.
N-methylpiperidine: A methyl-substituted piperidine with similar chemical properties but different biological activities.
N-ethylpiperidine: An ethyl-substituted piperidine, used in various chemical reactions and as a solvent.
Uniqueness
This compound is unique due to the presence of the long decyl chain, which imparts distinct physicochemical properties. This hydrophobic chain can influence the compound’s solubility, reactivity, and interaction with biological membranes, making it suitable for specific applications that other piperidine derivatives may not fulfill.
Propriétés
Formule moléculaire |
C15H31N |
|---|---|
Poids moléculaire |
225.41 g/mol |
Nom IUPAC |
1-decylpiperidine |
InChI |
InChI=1S/C15H31N/c1-2-3-4-5-6-7-8-10-13-16-14-11-9-12-15-16/h2-15H2,1H3 |
Clé InChI |
GRAKHOCSWNZIPQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCN1CCCCC1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Methylbutyl)amino]propane-1-sulfonic acid](/img/structure/B8671859.png)
![Ethyl benzo[b]thiophene-5-carboxylate](/img/structure/B8671865.png)
![2-(1-[2-naphthyl]ethylthio)pyridine N-oxide](/img/structure/B8671878.png)



![Ethyl [4-sulfanyl-2-(trifluoromethyl)phenoxy]acetate](/img/structure/B8671919.png)


![6-Bromo-4-chloro-2-methylthieno[2,3-d]pyrimidine](/img/structure/B8671944.png)


![4-(Imidazo[1,5-a]pyridin-5-yl)benzonitrile](/img/structure/B8671957.png)
